1-[(3-NITRO-4-PROPOXYPHENYL)METHYL]-1H-IMIDAZOLE
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Overview
Description
1-[(3-NITRO-4-PROPOXYPHENYL)METHYL]-1H-IMIDAZOLE is a synthetic compound known for its unique chemical structure and properties It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-NITRO-4-PROPOXYPHENYL)METHYL]-1H-IMIDAZOLE typically involves the following steps:
Formation of Imidazole Ring: The imidazole ring is formed through cyclization reactions involving amido-nitriles.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
1-[(3-NITRO-4-PROPOXYPHENYL)METHYL]-1H-IMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, facilitated by the electron-withdrawing nitro group.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium catalysts.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) are used.
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: Products include halogenated derivatives of the compound.
Scientific Research Applications
1-[(3-NITRO-4-PROPOXYPHENYL)METHYL]-1H-IMIDAZOLE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(3-NITRO-4-PROPOXYPHENYL)METHYL]-1H-IMIDAZOLE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID: Shares a similar nitro group and propyl substituent.
PROTONITAZENE: Another nitro-substituted benzimidazole derivative with potent biological activity.
Uniqueness
1-[(3-NITRO-4-PROPOXYPHENYL)METHYL]-1H-IMIDAZOLE is unique due to its specific combination of a nitro group and an imidazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[(3-nitro-4-propoxyphenyl)methyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-2-7-19-13-4-3-11(8-12(13)16(17)18)9-15-6-5-14-10-15/h3-6,8,10H,2,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEMIFBVEVQSEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CN2C=CN=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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